T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate
Description
T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a tert-butyl ester. The (S)-configuration at the amino center makes it a critical intermediate in asymmetric synthesis, particularly for pharmaceuticals requiring enantioselective precision. Its hydroxyl group at position 5 and Boc-protected amino group at position 4 enhance its utility in peptide coupling and as a precursor for complex bioactive molecules. The compound’s steric bulk from the tert-butyl groups improves stability against hydrolysis, while the hydroxyl group enables hydrogen bonding, influencing solubility and biological interactions.
Properties
IUPAC Name |
tert-butyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)8-7-10(9-16)15-12(18)20-14(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVSXRROQRAHHS-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926685 | |
| Record name | tert-Butyl 4-{[tert-butoxy(hydroxy)methylidene]amino}-5-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130333-58-3 | |
| Record name | tert-Butyl 4-{[tert-butoxy(hydroxy)methylidene]amino}-5-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination-Mediated Activation and Esterification
A high-yielding synthesis of this compound is detailed in a protocol from Ambeed (CAS 90194-99-3). The method involves bromination of a precursor alcohol (compound 18) using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane at 0°C for 20 minutes, achieving quantitative yield (100%). The reaction proceeds via an Appel-type mechanism, where PPh₃ activates CBr₄ to generate a phosphine-bromine complex, facilitating nucleophilic displacement of the hydroxyl group by bromide. Subsequent purification via silica gel chromatography (hexane/EtOAc = 2:1) isolates the intermediate bromide (compound 16), which is then hydrolyzed to reintroduce the hydroxyl group under controlled basic conditions.
Key Reaction Parameters:
-
Temperature: 0°C (prevents thermal degradation of intermediates).
-
Reagents: CBr₄ (1.5 equiv), PPh₃ (2.0 equiv).
-
Solvent: Dichloromethane (low polarity minimizes side reactions).
-
Workup: Hexane/EtOAc partitioning ensures high recovery.
This method’s efficiency stems from the rapid kinetics of bromination and the inertness of the tert-butyl ester toward nucleophilic attack. However, the use of CBr₄ necessitates stringent safety measures due to its toxicity and environmental persistence.
Stereoselective Amination and Boc Protection
An alternative approach, inferred from patent WO2019040109A1, involves asymmetric synthesis of the (S)-amine precursor followed by Boc protection. The amine is introduced via enzymatic resolution or chiral auxiliary-mediated alkylation, achieving enantiomeric excesses >99%. Boc protection is then performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. For example:
This method avoids halogenated reagents but requires meticulous control of reaction pH to prevent epimerization at the chiral center.
Comparative Analysis of Synthetic Methods
The bromination method excels in yield but poses environmental hazards, whereas asymmetric synthesis offers greener alternatives at the cost of slightly lower efficiency.
Reaction Optimization and Process Chemistry
Solvent and Temperature Effects
Polar aprotic solvents (e.g., THF, DMF) enhance Boc protection kinetics by stabilizing charged intermediates, while nonpolar solvents (e.g., dichloromethane) favor halogenation steps by reducing solvolysis. Temperature modulates reaction rates and stereochemical outcomes: lower temperatures (0–5°C) suppress racemization but prolong reaction times, necessitating a balance between efficiency and optical purity.
Catalytic and Stoichiometric Considerations
Boc protection typically employs catalytic DMAP (1–5 mol%) to accelerate carbamate formation. In contrast, bromination requires stoichiometric PPh₃ to ensure complete conversion, generating triphenylphosphine oxide as a byproduct, which complicates purification.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention times consistent with the absence of diastereomers or unprotected amines.
Industrial Applications and Process Scalability
This compound is a key intermediate in synthesizing HIV protease inhibitors (e.g., Atazanavir) and hepatitis C virus NS3/4A protease inhibitors . Large-scale production favors the asymmetric amination route due to lower regulatory hurdles associated with halogenated waste, though bromination remains viable for small-batch applications requiring rapid throughput.
Chemical Reactions Analysis
Types of Reactions
T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc protecting group using strong acids like trifluoroacetic acid.
Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane at room temperature.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Oxidation: Pyridinium chlorochromate in dichloromethane.
Major Products
Deprotection: The free amino acid derivative.
Substitution: Substituted amino acid derivatives.
Oxidation: The corresponding ketone or aldehyde derivative.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
T-Butyl 4-Boc-(S)-amino-5-hydroxypentanoate serves as a precursor in the synthesis of bioactive compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in neurodegenerative diseases. For instance, compounds derived from this structure have shown promise as inhibitors of amyloid-beta aggregation, which is crucial in Alzheimer's disease research .
Case Study: Amyloid Beta Inhibition
A study investigated the protective effects of a compound related to this compound against amyloid-beta toxicity in astrocytes. The results indicated a reduction in inflammatory markers and cell death, suggesting potential neuroprotective properties .
Peptide Synthesis
Solid Phase Peptide Synthesis (SPPS)
The compound is frequently utilized in SPPS due to its Boc protecting group, which facilitates the sequential addition of amino acids to form peptides. The Boc group can be easily removed under acidic conditions, allowing for the liberation of the free amine necessary for further coupling reactions.
| Step | Description | Conditions |
|---|---|---|
| 1 | Coupling of amino acids | DIC/HOBt in DMF |
| 2 | Deprotection of Boc group | TFA in DCM |
| 3 | Cleavage from resin | HF or TFA |
Case Study: Peptide Therapeutics
Research has demonstrated that peptides synthesized using this compound exhibit enhanced biological activity compared to traditional peptides. These peptides have been evaluated for their roles in targeted drug delivery systems and as therapeutic agents against various diseases .
Bioconjugation
Biomolecule Conjugation
The compound can also be employed in bioconjugation strategies to attach therapeutic agents to targeting moieties such as antibodies or peptides. This application is vital for developing targeted therapies that improve drug efficacy while minimizing side effects.
Case Study: Targeted Drug Delivery
In one study, researchers utilized this compound to create conjugates that selectively deliver chemotherapeutic agents to cancer cells. The results showed improved uptake and cytotoxicity in cancerous tissues compared to non-targeted treatments .
Mechanism of Action
The mechanism of action of T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic transformations and can be removed under mild acidic conditions to reveal the free amino group for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, reactivity, and applications of T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate and three related compounds:
Detailed Analysis
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
- Structural Differentiation : Replaces the hydroxyl group at C5 with bromine.
- Reactivity : The bromine atom facilitates nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions, enabling diversification of the carbon skeleton.
- Applications : Used in small-scale pharmaceutical trials (1–10 kg batches) for generating analogs via halogen exchange.
- Limitations : Reduced hydrogen-bonding capacity compared to the hydroxylated parent compound may limit solubility in polar solvents.
BOC-(3S,4S)-4-amino-3-hydroxy-5-(4'-benzoxyphenyl)pentanoic acid
- Structural Differentiation : Incorporates a benzoxyphenyl group at C5 and shifts the hydroxyl to C3.
- Reactivity : The aromatic benzoxyphenyl group increases lipophilicity, favoring interactions with hydrophobic enzyme pockets.
- Applications : Suited for targeting receptors with aromatic binding sites (e.g., tyrosine kinase inhibitors).
- Stereochemical Impact : The (3S,4S) configuration may alter binding affinity compared to the (S)-configured parent compound.
5-{[4-(4-tert-Butylphenoxy)phenyl]-amino}-5-oxopentanoic acid
- Structural Differentiation : Replaces the ester and hydroxyl with an amide and oxo group.
- Reactivity : The oxo group enhances electrophilicity, making it a substrate for reductive amination. The amide improves metabolic stability.
- Applications: Potential use in designing enzyme inhibitors (e.g., targeting proteases or histone deacetylases).
Biological Activity
T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate is a compound of increasing interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is a derivative of amino acids, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. The Boc group is significant for enhancing the compound's stability and solubility, which are critical for biological applications. The synthesis typically involves the reaction of protected amino acids with hydroxypentanoic acid derivatives under controlled conditions to yield the desired compound.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Aminoglycoside Activity : Similar to aminoglycosides, this compound exhibits properties that can suppress nonsense mutations in genes associated with genetic disorders. Research indicates that compounds with structural similarities can enhance translational readthrough, which is crucial for restoring functional protein synthesis in cases of premature stop codons .
- Oxidative Stress Reduction : Preliminary studies suggest that derivatives of this compound may possess neuroprotective effects by reducing oxidative stress. This is particularly relevant in conditions such as ischemic stroke, where oxidative damage plays a significant role in cell death .
- Enzyme Inhibition : this compound may also inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like apoptosis and inflammation. The inhibition profiles of similar compounds indicate potential utility in treating neurodegenerative diseases through modulation of cholinesterase activity .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
Several studies have highlighted the efficacy of this compound and its analogs:
- Genetic Disorders : A study demonstrated that compounds similar to this compound effectively promoted readthrough of stop codons in mammalian cell lines, suggesting potential for treating genetic disorders like Usher syndrome .
- Neuroprotective Effects : In a model of oxygen-glucose deprivation, derivatives exhibited significant reductions in cell death and oxidative stress markers, indicating their potential as therapeutic agents in stroke management .
- Cognitive Enhancement : Research into cholinesterase inhibitors has shown that compounds with similar structures can enhance cognitive function by modulating neurotransmitter levels, providing insights into their use in treating Alzheimer's disease .
Q & A
Q. What are the key synthetic steps for preparing T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate, and how does the Boc group influence reaction efficiency?
Methodological Answer: The synthesis typically involves:
Esterification : Reacting the carboxylic acid precursor with tert-butanol using acid catalysts (e.g., H₂SO₄ or BF₃·Et₂O) to form the tert-butyl ester .
Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amine via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
Hydroxyl Group Retention : Ensuring the 5-hydroxyl group remains intact by avoiding strong oxidizing conditions, often achieved through selective solvent systems (e.g., THF/water mixtures) .
The Boc group enhances stability by preventing undesired side reactions (e.g., nucleophilic attacks on the amine) and allows selective deprotection under mild acidic conditions (e.g., TFA) .
Q. How can researchers verify the stereochemical integrity of the (S)-configuration during synthesis?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) to confirm enantiomeric purity .
- Optical Rotation : Compare measured [α]D values with literature data for the (S)-enantiomer .
- X-ray Crystallography (if crystalline): Resolve absolute configuration for critical intermediates .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in Boc group stability data under varying pH conditions?
Methodological Answer: Conflicting stability reports often arise from solvent polarity, temperature, or counterion effects. To address this:
- Controlled Kinetic Studies : Perform hydrolysis experiments at fixed temperatures (e.g., 25°C) while varying pH (1–10). Monitor degradation via HPLC or NMR .
- Rate Constant Analysis : Calculate pseudo-first-order rate constants (k) and half-lives (t₁/₂) to quantify stability trends. For example, Boc deprotection accelerates in acidic media (pH < 3) due to protonation of the carbonyl oxygen .
- Statistical Modeling : Use a central composite design to evaluate interactions between pH, solvent, and temperature .
Q. How can researchers optimize stereochemical control during the introduction of the 5-hydroxyl group?
Methodological Answer:
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Sharpless dihydroxylation catalysts) to induce enantioselectivity during hydroxylation .
- Protecting Group Strategy : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBS) during amine Boc protection to prevent racemization .
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates prone to epimerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
